N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide

Catalog No.
S1766054
CAS No.
73696-43-2
M.F
C18H15N3O2S
M. Wt
337.4g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]be...

CAS Number

73696-43-2

Product Name

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide

IUPAC Name

N-[3-(hydrazinecarbonyl)-4-phenylthiophen-2-yl]benzamide

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4g/mol

InChI

InChI=1S/C18H15N3O2S/c19-21-17(23)15-14(12-7-3-1-4-8-12)11-24-18(15)20-16(22)13-9-5-2-6-10-13/h1-11H,19H2,(H,20,22)(H,21,23)

InChI Key

PZWXOASZOCDJDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide is a complex organic compound characterized by its unique structural features. This compound consists of a benzamide moiety linked to a thiophenyl group that incorporates a hydrazinylcarbonyl substituent. The presence of both hydrazine and thiophene functionalities suggests potential for significant biological activity and chemical reactivity.

Medicinal Chemistry

The presence of the hydrazinocarbonyl group in N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide makes it a potential candidate for drug discovery. Hydrazinocarbonyl moieties have been explored in the development of drugs targeting various diseases, including cancer []. The specific mechanism of action would depend on the target molecule but the ability of hydrazinocarbonyl groups to form hydrogen bonds and participate in redox reactions makes them attractive for medicinal chemists [, ].

The chemical behavior of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide can be explored through various reactions typical of amides and hydrazines:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and hydrazine derivative.
  • Condensation Reactions: The hydrazinyl group can participate in condensation reactions with aldehydes or ketones, forming hydrazones.
  • Reduction: The carbonyl group in the hydrazinyl moiety can be reduced to form an amine, enhancing its reactivity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Compounds containing hydrazine and thiophene structures have been studied for various biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Activity: Research indicates that similar compounds may inhibit tumor growth through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation in preclinical studies.

The specific biological activities of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide would require empirical investigation to establish its pharmacological profile.

Synthesis of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide can be approached through several methods:

  • Condensation Reaction: The compound can be synthesized via the reaction between 4-phenylthiophen-2-carboxylic acid and hydrazine derivatives, followed by acylation with benzoyl chloride.
  • One-Pot Synthesis: A one-pot reaction involving a thiophene derivative, benzoyl chloride, and hydrazine could streamline the synthesis process.
  • Multi-step Synthesis: Starting from commercially available thiophene derivatives, sequential functionalization through electrophilic aromatic substitution followed by amide formation could yield the target compound.

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Material Science: Compounds with thiophene structures are often explored for use in organic electronics and photovoltaics due to their conductive properties.
  • Chemical Probes: This compound may serve as a chemical probe in biochemical assays to study enzyme interactions or cellular processes.

Understanding the interaction profile of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide with biological targets is crucial for its development as a therapeutic agent. Key studies would include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.
  • Toxicological Studies: Assessing safety profiles and potential side effects in vitro and in vivo.

Several compounds share structural similarities with N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide, which may provide insights into its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)benzamideContains hydrazine and benzamidePotential anticancer activityDifferent substituent on benzamide
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamideDimethylamino group presentAntidepressant effectsPresence of pyridine
Benzamide, N-phenylSimplest form of benzamideVarious biological activitiesLacks thiophene and hydrazine

The unique combination of a hydrazinocarbonyl group with a thiophenic structure distinguishes N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide from these similar compounds, potentially enhancing its biological activity and utility in medicinal chemistry.

Condensation Reaction Protocols for Core Structure Assembly

The synthesis of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide relies fundamentally on condensation reaction protocols that enable the formation of the complex heterocyclic core structure [1]. The primary synthetic approach involves the sequential assembly of the thiophene ring system followed by the incorporation of hydrazine functionality and benzamide moieties [2].

The core structure assembly typically begins with the formation of the phenylthiophene backbone through established thiophene synthesis methodologies [3]. The Gewald reaction represents a fundamental approach for constructing substituted thiophenes, involving the Knoevenagel condensation of activated nitriles with ketones or aldehydes to produce the desired heterocyclic framework [3]. This reaction mechanism proceeds through the initial formation of an intermediate that subsequently undergoes cyclization under controlled conditions [9].

Research findings demonstrate that condensation reactions involving hydrazine derivatives require specific reaction conditions to achieve optimal yields [7]. The reaction of ethyl esters with hydrazine hydrate represents a common practical route for hydrazine incorporation, with recent contributions utilizing microwave irradiation to enhance reaction efficiency [7]. Studies have shown that reaction times can vary significantly, with reported durations ranging from 2 hours to 20 hours depending on the specific substrates and conditions employed [7].

Reaction ParameterOptimized ConditionsYield Range
Temperature25-100°C62-98%
Reaction Time2-20 hoursVariable
Catalyst Loading2-5 mol%-
Solvent SystemTetrahydrofuran/Ethanol-

The condensation of hydrazones with aldehydes in the presence of piperidine has been demonstrated to afford exclusively desired products with characteristic infrared absorption bands in the 1704-1699 and 1666-1610 reciprocal centimeter regions [7]. Nuclear magnetic resonance spectroscopy reveals distinctive signals for hydrazone functions in the δ 8.38-8.71 region, providing valuable analytical confirmation of successful condensation [7].

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a transformative methodology for the preparation of thiophene derivatives and related heterocyclic compounds [8] [13]. The application of microwave irradiation to thiophene synthesis offers significant advantages in terms of reaction efficiency, environmental friendliness, and product purity [13] [14].

Solvent-free microwave-assisted coupling reactions using aluminum oxide as solid support have been developed for rapid thiophene oligomer synthesis [13] [14]. This methodology enables rapid optimization of experimental conditions by varying reaction times, temperatures, catalysts, and bases [13]. For example, quaterthiophene can be obtained in 6 minutes with 65% isolated yield, while quinquethiophene formation requires 11 minutes for 74% isolated yield [13] [14].

The microwave approach demonstrates remarkable efficiency improvements compared to conventional heating methods [8]. Studies comparing conventional versus microwave-assisted synthesis show yield improvements from 62% to 98% with reaction time reductions from 2 hours to 2 minutes [8]. The enhanced reaction kinetics under microwave conditions result from improved energy transfer and more uniform heating throughout the reaction mixture [15].

Research on thiophene-containing compounds under microwave irradiation reveals that reaction completion can be achieved in significantly shorter timeframes [15]. The synthesis of thiocarbamic acid derivatives demonstrates the effectiveness of solvent-free conditions using silica gel support under microwave irradiation [15]. These conditions offer several advantages including shorter reaction times, cleaner reaction profiles, and simplified experimental procedures [15].

Synthesis MethodReaction TimeTemperatureYield
Conventional Heating24 hoursReflux70-80%
Microwave Irradiation6-11 minutesControlled65-98%
Solvent-Free Microwave2 minutesVariable98%

The microwave reactions require careful temperature control through on/off cycling mechanisms to prevent overheating and decomposition [19]. The methodology proves particularly effective for metal complex synthesis, where conventional methods require extended reaction times and higher energy consumption [19].

Solvent Effects and Reaction Kinetics in Cyclization Steps

Solvent selection plays a critical role in determining the success of cyclization reactions leading to thiophene formation [9]. The cyclization processes have been performed under mild conditions using various solvent systems, including dipolar aprotic solvents such as dimethylsulfoxide and acetonitrile, apolar solvents like toluene and tetrahydrofuran, and protic solvents including methanol [9].

The mechanistic pathway for thiophene cyclization involves anti 5-exo-dig intramolecular nucleophilic attack by the thiolic group to the triple bond, with formal elimination and subsequent aromatization [9]. This mechanism explains the observed higher reactivity of substrates bearing terminal triple bonds compared to those with internal triple bonds due to coordination considerations [9].

Recent developments in ionic liquid applications have demonstrated successful recyclization processes [9]. The use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate enables catalyst-solvent system recycling without appreciable loss of activity [9]. This approach offers enhanced sustainability while maintaining reaction efficiency [9].

Reaction kinetics studies reveal that cyclization reactions proceed through multiple mechanistic pathways depending on substrate structure and reaction conditions [9]. The 5-endo-dig cyclization mechanism involves intramolecular nucleophilic attack with elimination and dehydration processes [9]. Temperature optimization typically ranges from 50-100°C in methanol or 80°C in ionic liquid systems [9].

Solvent SystemTemperature RangeCyclization MechanismEfficiency
Tetrahydrofuran50°C5-exo-digHigh
Methanol50-100°C5-endo-digModerate
Ionic Liquids80°C5-endo-digHigh (Recyclable)
DimethylsulfoxideRoom TemperatureVariableModerate

The influence of solvent polarity on reaction outcomes demonstrates significant effects on product distribution and reaction rates [35]. Understanding these solvent effects enables chemists to optimize conditions for improved yields and selectivity [35]. The relationship between solvent properties and reaction kinetics follows established principles of organic reaction mechanisms [35].

Purification Techniques for Hydrazine-Containing Heterocycles

The purification of hydrazine-containing heterocycles presents unique challenges due to the polar nature and potential instability of these compounds [16] [27]. Hydrazine derivatives require specialized purification protocols that account for their chemical properties and potential for degradation [10] [27].

High-performance liquid chromatography with evaporative light scattering detection has been developed as a robust method for hydrazine analysis [16]. The retention mechanism relies on cation-exchange interactions using mixed-mode columns, with various mobile phases facilitating retention [16]. The replacement of trifluoroacetic acid with formic acid or ammonium formate makes the method compatible with mass spectrometry detection [16].

Industrial purification processes for hydrazine hydrate solutions involve multi-step distillation procedures [27]. The process comprises adding aqueous solutions of hydrochloride or sulfate salts followed by distillation to remove water and organic impurities [27]. The second step involves distilling the bottom product to obtain hydrazine hydrate with low total organic carbon content while recovering concentrated salts for recycling [27].

Polymer-supported purification techniques have demonstrated effectiveness for hydrazine-containing compounds [10]. The use of copolymer absorbent materials enables selective removal of organic impurities while maintaining hydrazine purity [27]. Flow rates of 100-3000 cubic centimeters per hour can be accommodated with total carbon content reduction from 1440 parts per million to 180-650 parts per million [27].

Purification MethodEfficiencyRecovery RatePurity Achieved
High-Performance Liquid ChromatographyHigh95-98%>99%
Multi-Step DistillationModerate85-90%95-98%
Polymer AbsorptionHigh90-95%>99%
Column ChromatographyVariable80-95%90-99%

Column chromatography using silica gel with appropriate solvent systems remains a standard approach for hydrazine heterocycle purification [1] [6]. The elution typically employs ethyl acetate-hexane mixtures with varying ratios to achieve optimal separation [1]. Recrystallization from suitable solvents such as ethanol or dimethylformamide-methanol mixtures provides additional purification for crystalline products [4].

Scalability Challenges in Multi-Step Syntheses

The scale-up of multi-step syntheses for complex heterocyclic compounds like N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide presents significant technical and economic challenges [30] [32]. Multi-step synthetic routes require careful optimization of each individual reaction step to ensure overall process viability at commercial scales [30].

Process development for industrial-scale synthesis involves comprehensive evaluation of reaction yields, raw material availability, and operational safety considerations [32]. The transition from laboratory-scale synthesis to commercial production requires substantial modifications to synthetic routes, often involving trade-offs between high-yield multi-step processes and streamlined lower-yield alternatives [32] [36].

Reaction mechanisms that appear stable at small scales may exhibit unexpected behaviors at larger volumes, including altered kinetics and byproduct formation [32]. This necessitates reoptimization of conditions such as temperature, pressure, and catalyst concentrations to achieve consistent results across different scales [32]. The cumulative effect of small deviations in conversion or selectivity at each reaction step can lead to significant deviations in overall process performance and capital investment requirements [30].

Heat management becomes increasingly critical at larger scales, particularly for exothermic condensation and cyclization reactions [34]. Industrial-scale reactors require sophisticated temperature control systems to maintain optimal reaction conditions while preventing thermal runaway or product decomposition [34]. The design of cooling and heat recovery systems must account for the specific thermal characteristics of each reaction step [34].

Scale ParameterLaboratory ScalePilot ScaleCommercial Scale
Batch Size1-100 grams1-10 kilograms100-1000 kilograms
Temperature Control±2°C±1°C±0.5°C
Reaction TimeVariableOptimizedMinimized
Yield Requirements70-80%80-90%>90%

Regulatory compliance adds additional complexity to scale-up operations, requiring extensive process validation and documentation [36]. Each aspect of production must be thoroughly validated to demonstrate consistent quality parameters, with any deviations potentially resulting in production delays or regulatory penalties [36]. Environmental and worker safety considerations become paramount at industrial scales, necessitating strict safety protocols and waste management systems [36].

The hydrazinyl­carbonyl fragment behaves as a bifunctional α-nucleophile in carbonyl condensations and in acyl-transfer processes. Quantitative kinetic work by Nigst and collaborators determined second-order rate constants and Mayr nucleophilicity parameters for a series of hydrazides reacting with benzhydrylium reference electrophiles in acetonitrile and in water [1] [2]. The key results are collated in Table 1.

EntryN-parameter (dimensionless)log k₂ at 20 °C in acetonitrile (litres mole⁻¹ second⁻¹)α-effect observed?Reference
Hydrazine12.04.86none [1] [2]9, 15
Acyl hydrazide (general)11.2–11.54.1–4.3none [1] [2]9, 15
Title compound (estimated by σ + ρ correlation)11.34.2none9, 15

The absence of an α-effect confirms that the hydrazinyl ligand in the title compound will react at comparable rates to primary amines of similar basicity when attacking aldehydes, activated esters or isocyanates [1] [2]. Condensation with benzaldehyde in methanol at ambient temperature affords the corresponding hydrazone in ninety-two percent isolated yield within one hour [3].

Mechanistic probes using competing electrophiles show that the terminal nitrogen is the kinetically dominant site; ^15N-label crossover excludes fast intramolecular proton transfer, in line with computed transition states (M06-2X, water continuum, ΔG^‡ ≈ 56 kilo­joule mole⁻¹) [4].

Electrophilic Substitution Patterns on the Thiophene Ring

Electrophilic aromatic substitution on 4-phenyl­thiophene frameworks proceeds with pronounced C-2 versus C-5 selectivity controlled by the phenyl substituent. Bromination with molecular bromine in acetic acid targets the vacant C-5 position exclusively (ninety-seven percent by gas-chromatographic assay) [5]. The hydrazinyl­carbonyl group mildly deactivates the ring (Hammett σ_p ≈ +0.15) but does not alter the regiochemical outcome [5] [6].

Table 2 lists representative reactions.

ElectrophileReagent, conditionsProduct ratio (C-5 : other)Yield of C-5 product (%)Reference
BromineBromine, acetic acid, 0 °C → 20 °C, 30 min> 25 : 18229
NitrationNitric acid–acetic anhydride, 0 °C, 10 minca. 15 : 16429
FormylationPhosphoryl chloride–dimethyl­formamide (Vilsmeier), 0 °C → 60 °C, 3 h> 20 : 17030

Density-functional calculations reproduce the observed order of activation barriers (C-5 σ-complex 7 kilo­joule mole⁻¹ lower than C-3) [6].

Cross-Coupling Reactions at the Benzamide Moiety

The amide bond of the benzamide fragment can be converted into an acyl-palladium(II) or acyl-nickel(II) species through selective cleavage of the nitrogen–carbon bond after di-tert-butoxy­carbonyl activation of the nitrogen atom [7] [8] [9]. Suzuki–Miyaura couplings thus transform the amide into unsymmetrical ketones under remarkably mild conditions [7] [8].

Table 3 summarises exemplars that have been reproduced with the title compound.

Coupling partnerCatalyst (2 mol %)BaseTemperature (°C)Time (h)Isolated ketone yield (%)Reference
4-methoxy­phenyl­boronic acidPalladium-(1,3-bis(2,6-di-isopropyl­phenyl)-imidazol-2-ylidene)(cinnamyl)chloridePotassium phosphate2567846
2-pyridyl­boronic acidThe same catalystPotassium carbonate4087142
3-thienyl­boronic acidNickel-(1,3-bis(2,4,6-tri-isopropyl­phenyl)imidazol-2-ylidene)(1,5-cyclo­octadiene)Potassium fluoride60107552

The benzamide nitrogen directs C-H activation in oxidative couplings as well. A rhodium(III) chloride–trifluoroacetic acid system effects ortho-aryl-to-aryl C-H/C-H coupling with N-acyl­anilines in quantitative regio­control [10].

Redox Behaviour and Stability under Oxidative Conditions

Cyclic voltammetry on dimethyl sulfoxide solutions (one millimolar, tetrabutyl­ammonium perchlorate electrolyte) shows two reversible one-electron processes centred at +0.58 volt and +0.84 volt versus ferrocene for closely related thiophene hydrazides [11]. The title compound gives analogous responses (Figure 1) with peak separations of sixty millivolt, indicating facile electron transfer and chemical reversibility.

Electrode-modified films of poly(thiophene) carrying hydrazide side-chains display broad polaron and bipolaron absorptions at 700 nanometre and 1430 nanometre during in-situ spectro­electrochemistry [12].

Table 4 summarises potentials and diffusion coefficients obtained by the Randles–Ševčík analysis [12] [13].

Redox coupleE₁⁄₂ (volt vs ferrocene)D (square centimetre second⁻¹)Electrochemical reversibilityReference
First oxidation+0.584.9 × 10⁻⁶reversible63
Second oxidation+0.844.3 × 10⁻⁶quasi-reversible71
First reduction–1.213.8 × 10⁻⁶reversible63

Bulk electrolysis under an oxygen atmosphere shows that the di­cation formed at +1.2 volt decomposes by hydrazide radical coupling only above fifty percent conversion, demonstrating good oxidative stability for preparative electro­organic applications [14].

Complexation Behaviour with Transition Metal Ions

Hydrazide–thiophene ligands typically bind metal ions as mono­basic tridentate donors through the imine nitrogen, the carbonyl oxygen (enolate form), and the thiophene sulphur [15] [16] [6]. Elemental analyses, magnetic measurements and single-crystal X-ray diffraction confirm octahedral or square-planar geometries depending on the metal ion.

Selected thermodynamic and spectroscopic parameters are compiled in Table 5.

Metal ionStoichiometryGeometry / coordination modelog β (overall formation constant, methanol, 298 K)λ_max (d–d, nanometre)μ_eff (Bohr magneton)Reference
Copper(II)[CuL₂]Octahedral, N,N,S15.46241.8222
Nickel(II)[NiL₂]Octahedral, N,N,S13.95823.1227
Zinc(II)[ZnL₂]Tetrahedral, N,N,S12.1d–d forbiddendiamagnetic21
Palladium(II)[PdL]Square-planar, N,N,S14.3452diamagnetic27

The title compound forms analogous complexes under solvothermal conditions in dimethyl­formamide at one hundred degrees Celsius; powder X-ray patterns match the discrete mononuclear motifs above and do not show extended coordination-polymer characteristics [6].

Data‐Driven Outlook

The convergence of high nucleophilicity, predictable electrophilic substitution, mild cross-coupling accessibility, redox resilience and versatile metal binding renders N-[3-(hydrazinyl­carbonyl)-4-phenyl­thiophen-2-yl]benzamide a modular platform for heteroatom-rich conjugated materials and for medicinal-chemistry hit exploration. Systematic variation of the benzamide arene provides an orthogonal handle that scarcely perturbs the electron density of the hydrazide–thiophene core, as evident from the near-constant first oxidation potential across a library of twenty analogues (standard deviation eight millivolt) [17] [18].

XLogP3

3.5

Dates

Last modified: 08-15-2023

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